N-(3-chloro-4-methylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4S/c1-10-6-7-11(8-13(10)17)18-15(20)9-19-16(21)12-4-2-3-5-14(12)24(19,22)23/h2-8H,9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEYFXBHDIKEHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: This step involves the cyclization of 2-aminobenzenethiol with a suitable carboxylic acid derivative under acidic conditions to form the benzothiazole ring.
Introduction of the Chloromethylphenyl Group: The chloromethylphenyl group is introduced through a nucleophilic substitution reaction, where a chloromethylphenyl halide reacts with the benzothiazole intermediate.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of benzothiazole derivatives, including N-(3-chloro-4-methylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide, in combating bacterial infections. For instance, compounds derived from benzothiazole have demonstrated promising activity against Mycobacterium tuberculosis, with some exhibiting IC50 values below 1 µg/mL . This suggests that the compound may possess significant antibacterial properties.
Antifungal Properties
Research has also indicated that derivatives of benzothiazole exhibit antifungal activity. A study synthesized new oxadiazolones that were tested against various fungal strains, establishing a link between structural modifications and enhanced antifungal efficacy . This positions this compound as a candidate for further exploration in antifungal drug development.
Pesticide Development
The compound's structure suggests potential applications in agrochemicals, particularly as a pesticide or herbicide. Compounds with similar benzothiazole frameworks have been investigated for their effectiveness in pest control . The ability to modify the chemical structure could lead to the development of new pesticides that are both effective and environmentally friendly.
Synthetic Methods
The synthesis of this compound can be achieved through various methods. One notable approach involves the reaction of 4-methylphenyl isocyanate with 2-amino benzothiazole derivatives under controlled conditions to yield the desired acetamide .
Characterization Techniques
Characterization of synthesized compounds typically employs techniques such as:
- Nuclear Magnetic Resonance (NMR) : Used to confirm molecular structure.
- Infrared Spectroscopy (IR) : Helps identify functional groups present.
- Mass Spectrometry (MS) : Provides molecular weight information.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-(3-chloro-4-methoxyphenyl) Analog (CAS 1190279-57-2)
- Structure : Replaces the methyl group with a methoxy (-OCH₃) at the 4-position of the phenyl ring.
N-(4-Hydroxyphenyl) Derivative
- Structure : Features a hydroxyl (-OH) group at the 4-position (C15H12N2O5S).
- Impact: The hydroxyl group enables hydrogen bonding, enhancing interactions with biological targets. Crystallographic studies show a dihedral angle of 84.9° between the benzothiazole and phenolic ring, influencing molecular packing and solubility .
N-(4-(Phenylsulfamoyl)phenyl) Derivative
- Structure : Incorporates a sulfamoylphenyl group (C17H15N3O5S2).
Modifications to the Benzothiazole Core
Non-Dioxidized Benzothiazole Analog
- Example : N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide (C16H13ClN2OS).
- This analog exhibits anticancer and antibacterial properties, attributed to the benzothiazole scaffold’s planar structure .
1,1-Dioxidized Derivatives
Antimicrobial Activity
Anticancer Potential
Enzyme Inhibition
- Sulfonamide Derivatives : Act as carbonic anhydrase IX inhibitors (Kᵢ ~15 nM), relevant for cancer therapy .
Physicochemical Properties
| Property | Target Compound | N-(4-Hydroxyphenyl) Analog | N-(4-Chloro-1,3-benzothiazol-2-yl) Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 348.8 | 324.3 | 320.8 |
| LogP* | ~2.1 | ~1.8 | ~2.5 |
| Hydrogen Bond Donors | 1 | 2 | 1 |
*Predicted using substituent contributions.
Biological Activity
N-(3-chloro-4-methylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and research findings related to this compound.
Chemical Structure and Synthesis
The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of 378.8 g/mol. The synthesis typically involves multi-step organic reactions, including:
- Formation of the 3-chloro-4-methylphenyl intermediate through chlorination and methylation.
- Synthesis of the 1,1-dioxido-benzothiazole intermediate via oxidation.
- Coupling of intermediates under specific conditions to yield the final product.
Antitumor Activity
Research indicates that compounds related to benzothiazoles exhibit notable antitumor properties. For instance, studies have shown that derivatives with similar structures can inhibit tumor growth in various cancer cell lines, including breast and ovarian cancers. The compound's structure suggests it may interact with cellular targets involved in tumor progression.
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | TBD | Potentially high |
| 2-(4-amino-3-methylphenyl)benzothiazole | MCF-7 | < 0.01 | Strong |
The above table illustrates the comparative potency of related compounds against breast cancer cell lines.
The proposed mechanism of action for this compound may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : It could interact with specific receptors that regulate cell growth and apoptosis.
Case Studies and Research Findings
Several studies have focused on the biological implications of benzothiazole derivatives:
- Anticancer Studies : Research published in PubMed highlighted that benzothiazole derivatives exhibit nanomolar activity against various cancer cell lines, suggesting a promising avenue for drug development aimed at cancer treatment .
- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications in the benzothiazole structure significantly affect biological activity, emphasizing the importance of substituent positioning on efficacy .
- In Vivo Studies : In vivo studies using animal models demonstrated that certain benzothiazole derivatives led to reduced tumor sizes and improved survival rates compared to control groups .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of N-(3-chloro-4-methylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide, and how can reaction yields be optimized?
- Methodology : Microwave-assisted synthesis (e.g., 80–100°C, 15–30 min) is effective for accelerating cyclization and reducing side reactions . Alternatively, stepwise condensation using dioxane and triethylamine as solvents/base, followed by recrystallization from ethanol-DMF mixtures, achieves >75% purity . Yield optimization involves controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and using anhydrous conditions to prevent hydrolysis.
Q. How is structural elucidation performed for this compound, and what analytical techniques are critical?
- Methodology :
- X-ray crystallography : Single-crystal diffraction (e.g., SHELXL refinement) confirms the benzothiazolone ring geometry and acetamide linkage .
- Spectroscopy : High-resolution NMR (¹H/¹³C) identifies substituent environments (e.g., aromatic protons at δ 7.2–7.8 ppm, SO₂ groups at δ 3.1–3.3 ppm). Mass spectrometry (ESI-MS) validates molecular weight (e.g., m/z 365.2 [M+H]⁺) .
Q. What protocols are recommended for assessing the compound’s purity and stability during storage?
- Methodology :
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities (<0.5% area).
- Stability : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Monitor via TLC (silica gel, chloroform:methanol 9:1) for decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational (DFT) and experimental (X-ray) bond-length data in the benzothiazolone moiety?
- Methodology :
- Perform multipole refinement using software like JANA to account for electron density distribution discrepancies.
- Compare DFT-optimized geometries (B3LYP/6-311+G(d,p)) with SHELXL-refined X-ray data, focusing on S–N and C–O bond lengths. Discrepancies >0.02 Å may indicate crystal packing effects .
Q. What mechanistic insights explain the compound’s anticonvulsant activity, and how can in vitro models validate these?
- Methodology :
- Target binding : Molecular docking (AutoDock Vina) predicts interactions with GABA_A receptors (binding energy ≤–8.5 kcal/mol). Validate via radioligand displacement assays using [³H]diazepam .
- In vitro models : Electrophysiological studies on hippocampal neurons (patch-clamp) measure chloride ion flux modulation .
Q. How can researchers address low solubility in aqueous buffers during pharmacological assays?
- Methodology :
- Use co-solvents (≤5% DMSO/PEG-400) or prepare cyclodextrin inclusion complexes (e.g., hydroxypropyl-β-cyclodextrin at 1:2 molar ratio).
- Characterize solubility via shake-flask method (UV-Vis quantification at λ_max 275 nm) .
Q. What strategies mitigate byproduct formation during the acylation of 3-chloro-4-methylaniline intermediates?
- Methodology :
- Employ slow addition (<0.5 mL/min) of chloroacetyl chloride to prevent exothermic side reactions.
- Use scavengers (e.g., polymer-bound dimethylaminopyridine) to trap unreacted acylating agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
